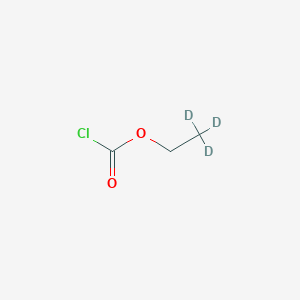
Ethyl-d3 Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-d3 Chloroformate is a deuterated derivative of ethyl chloroformate, where the hydrogen atoms in the ethyl group are replaced with deuterium. This compound is used in various chemical reactions and research applications due to its unique properties. It is a colorless, corrosive, and highly toxic liquid that serves as a reagent in organic synthesis, particularly for introducing the ethyl carbamate protecting group and forming carboxylic anhydrides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-d3 Chloroformate can be synthesized by reacting deuterated ethanol (ethyl-d3 alcohol) with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
CD3CH2OH+COCl2→CD3CH2OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene, a highly toxic and reactive gas, and deuterated ethanol. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-d3 Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it decomposes to form deuterated ethanol, hydrogen chloride, and carbon dioxide.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such processes under specific conditions.
Common Reagents and Conditions
Amines: React with this compound to form deuterated carbamates.
Alcohols: React to form deuterated esters.
Water: Causes hydrolysis, leading to the formation of deuterated ethanol and other by-products.
Major Products Formed
Deuterated Carbamates: Formed from reactions with amines.
Deuterated Esters: Formed from reactions with alcohols.
Deuterated Ethanol: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl-d3 Chloroformate is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis for introducing deuterated protecting groups and forming deuterated derivatives of various compounds.
Biology: Utilized in labeling studies to trace metabolic pathways and understand biological processes involving deuterated compounds.
Medicine: Employed in the synthesis of deuterated pharmaceuticals, which can have improved metabolic stability and reduced side effects.
Industry: Used in the production of deuterated materials for research and development purposes.
Wirkmechanismus
Ethyl-d3 Chloroformate exerts its effects through nucleophilic substitution reactions. The deuterated ethyl group is transferred to nucleophiles, forming deuterated derivatives. The presence of deuterium can influence reaction kinetics and stability, making it valuable in various applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Chloroformate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used for different synthetic purposes.
Isobutyl Chloroformate: Another chloroformate ester with different reactivity and applications.
Uniqueness
Ethyl-d3 Chloroformate is unique due to the presence of deuterium, which provides advantages in labeling studies and the synthesis of deuterated compounds. Deuterium’s heavier mass and stronger C-D bond compared to C-H bond can lead to different reaction kinetics and improved stability in certain applications .
Eigenschaften
Molekularformel |
C3H5ClO2 |
|---|---|
Molekulargewicht |
111.54 g/mol |
IUPAC-Name |
2,2,2-trideuterioethyl carbonochloridate |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3 |
InChI-Schlüssel |
RIFGWPKJUGCATF-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])COC(=O)Cl |
Kanonische SMILES |
CCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
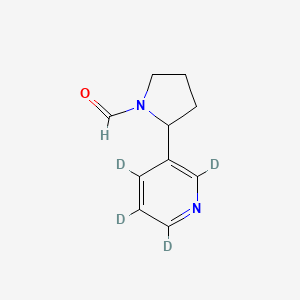

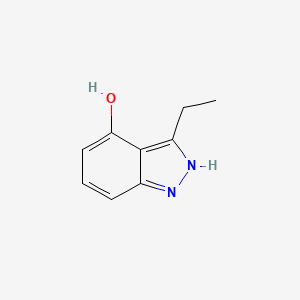
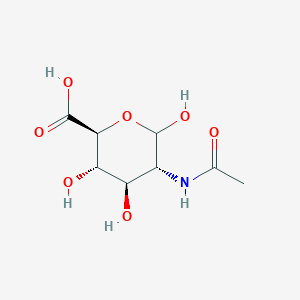
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
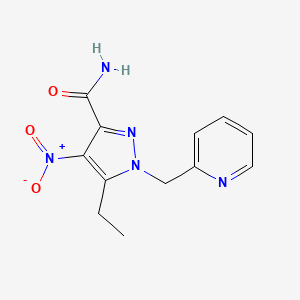
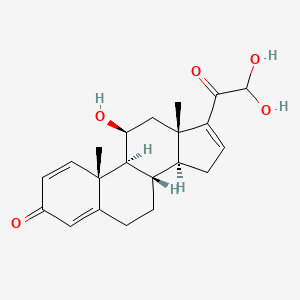
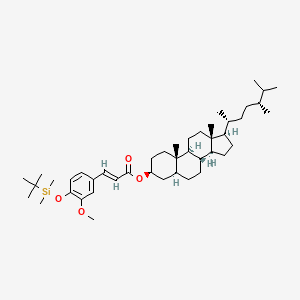
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
